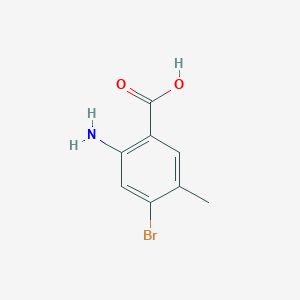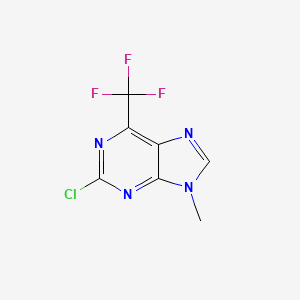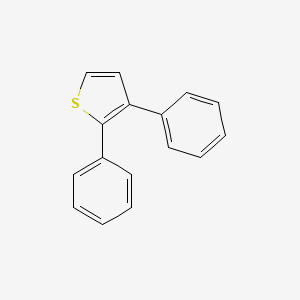
2,3-Diphenylthiophene
説明
2,3-Diphenylthiophene is a chemical compound with the molecular formula C16H12S . It is a heteromolecule with a five-membered ring made up of one sulfur atom . It is used in various applications due to its high resonance energy, electrophilic reactivity, high π-electron density, and planar structure .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2,3-Diphenylthiophene, often involves heterocyclization of various substrates . A recent strategy in the synthesis of thiophene derivatives involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization .Molecular Structure Analysis
The molecular structure of 2,3-Diphenylthiophene is characterized by a five-membered ring containing one sulfur atom . The twisted geometries of the 2,3-Diphenylthiophene cores prevent the competing rosettes from stacking into columnar supramolecular polymers .Chemical Reactions Analysis
Thiophene derivatives, including 2,3-Diphenylthiophene, can undergo various chemical reactions. For instance, the oxidation of thiophenes can lead to various thiophene 1-oxides and thiophene 1,1-dioxides . The reduction of thiophenes can also be applied in oxidative desulfurization (ODS) processes .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, including 2,3-Diphenylthiophene, are influenced by their molecular structure. They exhibit high resonance energy, electrophilic reactivity, high π-electron density, and a planar structure .将来の方向性
特性
IUPAC Name |
2,3-diphenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-17-16(15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFOAVRHEGQZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384320 | |
| Record name | 2,3-diphenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylthiophene | |
CAS RN |
16939-12-1 | |
| Record name | 2,3-diphenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzimidazo[1,2-c]quinazolin-6(12h)-one](/img/structure/B1652919.png)
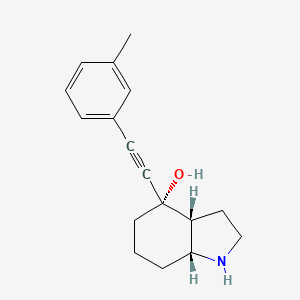

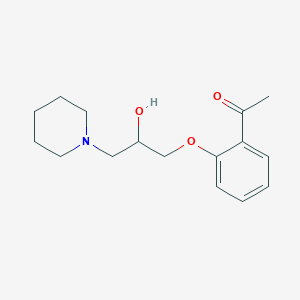
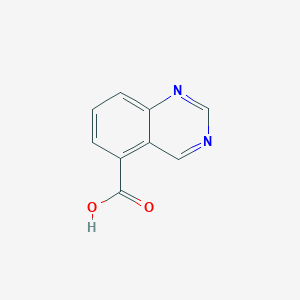
![4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1652931.png)
![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1652933.png)
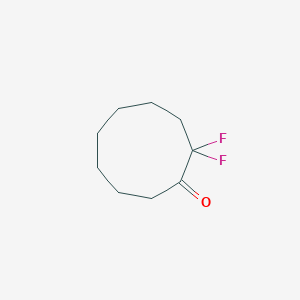


![2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B1652937.png)

